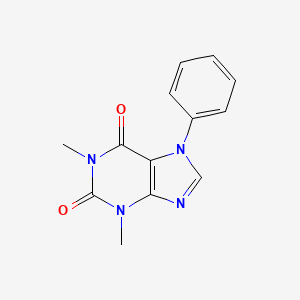

Theophylline, 7-phenyl-

Description

Historical Perspectives on Xanthine (B1682287) Derivatives in Scientific Research

Xanthine, a purine (B94841) base, and its derivatives are ubiquitous in nature and have been the subject of scientific inquiry for centuries. wikipedia.org Naturally occurring methylxanthines like caffeine (B1668208) and theophylline (B1681296), found in coffee and tea respectively, were among the first to be isolated and studied. nih.govclockss.org The initial discovery of caffeine by Friedlieb Ferdinand Runge in 1819, followed by the structural elucidation and synthesis of caffeine by Emil Fischer in the late 19th century, laid the groundwork for the field. clockss.org These early investigations revealed the physiological effects of xanthines, such as their stimulant and diuretic properties, sparking further research into their mechanisms of action. clockss.orgnih.gov Over time, scientific focus has expanded to include a vast number of synthetic xanthine derivatives, driven by the quest for compounds with enhanced potency and selectivity for various biological targets. nih.govresearchgate.net

Theophylline as a Foundational Compound in Receptor Pharmacology

Theophylline (1,3-dimethylxanthine) holds a significant position in the history of pharmacology. wikipedia.org Initially isolated from tea leaves in 1888, its clinical use as a diuretic began in the early 20th century. clockss.org Theophylline's pharmacological profile is primarily attributed to two main mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) receptors. wikipedia.orgdrugbank.comnih.gov By inhibiting PDEs, theophylline increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to smooth muscle relaxation. drugbank.comnih.gov Its ability to block adenosine receptors, particularly the A1, A2A, and A2B subtypes, contributes to its stimulant and other physiological effects. nih.govdrugbank.comnih.gov This dual mechanism of action has made theophylline a valuable tool for studying these fundamental cellular signaling pathways. nih.govpnas.org

Rationale for Investigating Position-Specific Substitutions on the Theophylline Core

The exploration of theophylline's structure-activity relationships has been a major focus of medicinal chemistry. nih.govresearchgate.net Researchers have systematically modified the theophylline molecule at various positions to understand how these changes affect its pharmacological properties. Substitutions at the N1, N3, C8, and N7 positions of the xanthine ring have been shown to significantly alter a compound's affinity and selectivity for adenosine receptor subtypes and its potency as a PDE inhibitor. nih.gov For instance, introducing bulky substituents at the N7 position can decrease affinity for A1 adenosine receptors, thereby increasing selectivity for A2 receptors. nih.gov The "functionalized congener" approach, which involves adding a reactive chemical group to a specific position, has been instrumental in developing highly potent and water-soluble xanthine analogs. nih.gov This systematic modification allows for the fine-tuning of a compound's biological activity, leading to the development of more targeted research tools and potential therapeutic agents. researchgate.netresearchgate.net

Overview of Research Trajectories for Theophylline, 7-phenyl- within Xanthine Chemistry

The synthesis of 7-phenyltheophylline represents a specific line of inquiry within the broader field of xanthine chemistry, aimed at exploring the impact of a phenyl group at the N7 position. Research into N7-substituted theophylline derivatives has been driven by the goal of creating compounds with altered receptor selectivity and physicochemical properties. nih.govnih.gov While much of the focus in xanthine research has been on substitutions at the C8 position, which led to potent adenosine receptor antagonists like 8-phenyltheophylline (B1204217), modifications at the N7 position have also yielded compounds with interesting biological profiles. wikipedia.org Studies on various 7-substituted theophylline analogs have contributed to a deeper understanding of the structural requirements for interaction with adenosine receptors and other biological targets. researchgate.netresearchgate.net

Detailed Research Findings

The investigation of 7-phenyltheophylline and related N7-substituted xanthines has produced valuable data regarding their interaction with biological targets. The following table summarizes key findings from comparative studies of various xanthine derivatives.

| Compound | Receptor/Enzyme Target | Key Finding |

| Theophylline | Adenosine Receptors (A1, A2A, A2B), Phosphodiesterases (PDEs) | Non-selective antagonist of adenosine receptors and inhibitor of PDEs. wikipedia.orgdrugbank.com |

| 8-Phenyltheophylline | Adenosine Receptors (A1, A2A) | Potent and selective adenosine receptor antagonist with virtually no PDE inhibitory activity. nih.govwikipedia.org |

| Doxofylline (7-(1,3-dioxolan-2-ylmethyl)theophylline) | Phosphodiesterases (PDEs) | Active PDE inhibitor with significantly lower affinity for adenosine receptors compared to theophylline. clockss.org |

| 3,7-Dimethyl-1-propargylxanthine (DMPX) | Adenosine Receptors (A2) | One of the first A2-selective adenosine receptor antagonists described. nih.gov |

Structure

3D Structure

Properties

CAS No. |

960-61-2 |

|---|---|

Molecular Formula |

C13H12N4O2 |

Molecular Weight |

256.26 g/mol |

IUPAC Name |

1,3-dimethyl-7-phenylpurine-2,6-dione |

InChI |

InChI=1S/C13H12N4O2/c1-15-11-10(12(18)16(2)13(15)19)17(8-14-11)9-6-4-3-5-7-9/h3-8H,1-2H3 |

InChI Key |

PKLJTMFBRDTQNH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Theophylline, 7 Phenyl and Analogues

Established Synthetic Pathways for N7-Substituted Xanthines

The functionalization of the xanthine (B1682287) core, a structurally rigid scaffold, offers extensive possibilities for creating molecular diversity. researchgate.net The most common and established methods for synthesizing N7-substituted xanthines involve the direct alkylation or arylation of the theophylline (B1681296) precursor.

One of the most straightforward and widely practiced methods is the N-alkylation of theophylline using alkyl halides. researchgate.net This reaction is typically performed in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). uniroma1.it For example, theophylline can be alkylated with ethyl 2-bromoacetate in DMF with potassium carbonate to yield the corresponding N7-substituted product. uniroma1.it While effective for alkyl groups, direct N-arylation with aryl halides under these classical conditions is more challenging.

Another foundational approach is the Traube purine (B94841) synthesis, a versatile industrial method for constructing the purine ring system itself. researchgate.net This process begins with the condensation of a 5,6-diaminouracil (B14702) derivative with a suitable carboxylic acid, aldehyde, or related synthon, followed by cyclization to form the imidazole (B134444) ring fused to the pyrimidine (B1678525) core. biointerfaceresearch.comresearchgate.netnih.gov By selecting an appropriately substituted diaminouracil, such as 1,3-dimethyl-5,6-diaminouracil, and a benzoic acid derivative, the core structure of an 8-phenylxanthine (B3062520) can be constructed, which can then be further modified.

More advanced, yet established, protocols for N-alkylation include the Mitsunobu reaction. This method allows for the N-alkylation of theophylline using alcohols, which are often less toxic and more readily available than the corresponding alkyl halides. researchgate.net However, the Mitsunobu reaction has drawbacks, including the use of hazardous reagents and the formation of stoichiometric byproducts that can complicate purification. researchgate.net

Novel Reaction Strategies for Phenyl Group Incorporation at N7

The direct incorporation of a phenyl group at the N7 position requires more sophisticated methods than simple alkylation. Modern organic synthesis has provided several novel strategies to achieve this transformation efficiently.

A notable procedure involves a copper-catalyzed cross-coupling reaction. One specific method describes the synthesis of 7-phenyltheophylline by reacting theophylline with iodobenzene. rsc.org The reaction is facilitated by using polyethylene (B3416737) glycol (PEG-400) and proceeds over 48 hours to yield the desired product. rsc.org This approach avoids the harsh conditions or complex catalysts sometimes required for N-arylation.

Another innovative technique utilizes the Q-tube®, a sealed pressure-rated tube, to perform the arylation of xanthines in water, a green solvent. mdpi.com This method allows reactions to be conducted at temperatures above the solvent's boiling point, accelerating the reaction rate and improving efficiency for the synthesis of N-decorated xanthines. mdpi.com

Furthermore, advanced catalytic systems are being explored. Well-defined half-sandwich cyclopentadienyl (B1206354) nickel complexes, specifically [CpNi(NHC)I] (where NHC is an N-heterocyclic carbene derived from the xanthine scaffold itself), have been developed. nih.gov These complexes are prepared from theophylline through a sequence of N7-arylation followed by N9-methylation to create the NHC precursor salt. nih.gov These complexes can then serve as catalysts in other reactions, demonstrating the integration of the xanthine scaffold into modern organometallic catalysis. nih.gov Visible-light-driven metallaphotoredox catalysis, merging photoredox and transition metal catalysis, also presents a frontier strategy, with nickel-based systems enabling challenging bond formations under mild conditions. rsc.org

Regioselective Synthesis of Theophylline, 7-phenyl- Isomers and Derivatives

A significant challenge in the synthesis of N-substituted xanthines is regioselectivity. The theophylline anion has two potentially nucleophilic nitrogen atoms in the imidazole ring, N7 and N9, leading to the possible formation of two different regioisomers. beilstein-journals.org For instance, reactions can produce a mixture of 7- and 9-substituted isomers, with the ratio often depending heavily on the specific reaction conditions. beilstein-journals.org

To address this, regioselective synthetic strategies have been developed. One effective approach involves the use of Michael adducts as a temporary protecting group. thieme-connect.com In this method, theophylline is first reacted with a Michael acceptor to selectively block one of the nitrogen positions. The remaining free nitrogen can then be alkylated or arylated. A final Hofmann elimination step removes the protecting group, yielding the desired N-substituted regioisomer, often the one that is thermodynamically less stable and harder to obtain through direct methods. thieme-connect.com

The synthesis of more complex derivatives, such as 7,8-diaryl-1,3-dimethylxanthines, has been achieved through a versatile combination of regioselective N7-arylation and direct C8-arylation. uniroma1.it This strategy allows for the controlled introduction of different aryl groups at two distinct positions on the xanthine core, greatly expanding the chemical space for drug discovery. uniroma1.it

Advanced Chemical Synthesis Techniques for Modifying the 7-Phenyl Moiety

Modification of the 7-phenyl moiety itself is crucial for fine-tuning the pharmacological properties of the final compound. This is typically achieved not by post-synthesis modification of the attached phenyl ring, but by employing substituted aryl precursors during the initial synthesis.

Advanced cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental in this regard. researchgate.netnih.gov For example, N7-arylation can be performed using a range of substituted phenylboronic acids or aryl halides. This allows for the direct incorporation of phenyl rings bearing various functional groups (e.g., methoxy (B1213986), nitro, halo). Research into nickel-catalyzed, light-driven reactions has shown that the electronic nature of substituents on the N7-aryl ring, such as para-methoxy (p-OMe) or para-hydroxy (p-OH) groups, can significantly influence reaction selectivity and product ratios. rsc.org This demonstrates that the choice of substituted phenyl starting material is a key strategic element in the synthesis of diverse analogues.

The synthesis of N7-benzyl derivatives, which are structurally related to 7-phenyl compounds, also showcases this principle. Theophylline can be reacted with substituted benzyl (B1604629) chlorides to produce a variety of N7-benzylxanthines, which can then undergo further modifications. mdpi.comontosight.ai

Analytical Characterization of Synthesized Compounds in Research Settings

The rigorous characterization of synthesized compounds like 7-phenyltheophylline is essential to confirm their identity, structure, and purity. A suite of orthogonal analytical techniques is employed for this purpose in research settings. chromatographyonline.com

The primary structure is unequivocally confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

¹H NMR (Proton NMR) provides detailed information about the chemical environment of hydrogen atoms. For 7-phenyltheophylline derivatives, characteristic signals include those for the N-methyl groups (typically around 3.2-3.6 ppm), the protons on the phenyl ring (in the aromatic region, ~7.3-8.2 ppm), and any protons on substituents. rsc.orginteresjournals.org

¹³C NMR is used to identify all unique carbon atoms in the molecule, including the carbonyl carbons of the xanthine core (often >150 ppm) and the carbons of the phenyl ring. dergipark.org.tracs.org

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which is used to confirm the elemental composition of the synthesized molecule. rsc.orgnih.gov

In addition to these core techniques, other spectroscopic and chromatographic methods are routinely used.

Infrared (IR) Spectroscopy is used to identify characteristic functional groups, such as the C=O stretching of the amide groups in the xanthine ring (around 1600-1730 cm⁻¹). researchgate.netacs.org

Chromatographic Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are indispensable for monitoring reaction progress and assessing the purity of the final compound. nih.govlcms.cz Size Exclusion Chromatography (SEC) and Ion-Exchange Chromatography (CEX) can be used to separate the main product from impurities or related isomers. lcms.cz

Molecular and Cellular Mechanisms of Action of Theophylline, 7 Phenyl in Preclinical Research

Modulatory Effects on Adenosine (B11128) Receptor Function

7-phenyl-theophylline acts as a potent antagonist at adenosine receptors, influencing a range of physiological responses by blocking the effects of endogenous adenosine.

Research has established that 7-phenyl-theophylline competitively binds to adenosine receptors. Its affinity for different receptor subtypes, particularly A1 and A2, has been quantified in several studies. In radioligand binding assays using bovine brain membranes, 7-phenyl-theophylline was found to be approximately 1,000 times more potent than its parent compound, theophylline (B1681296), at A1 adenosine receptors. pnas.org

Studies in guinea-pig tissues demonstrated that 7-phenyl-theophylline acts as a competitive antagonist at both A1 receptors in the atria and A2 receptors in the aorta. nih.gov The calculated pA2 values, a measure of antagonist potency, were consistent across these tissues, ranging from 6.4 to 6.6, indicating that the compound did not show significant selectivity between A1 and A2 subtypes in these specific functional assays. nih.gov The nature of the antagonism is further supported by findings where 7-phenyl-theophylline produced dose-related, parallel shifts in the dose-response curves for adenosine agonists. nih.gov While detailed dissociation kinetics are not extensively documented in the available literature, the competitive nature of its binding implies a reversible interaction at the adenosine receptor binding sites.

| Receptor Subtype | Tissue/Preparation | Ki Value (nM) | Reference |

|---|---|---|---|

| A1 | Bovine Brain Membranes | ~10 | pnas.org |

| A1 | Guinea-Pig Atria | pA2: 6.4-6.6 | nih.gov |

| A2 | Guinea-Pig Aorta | pA2: 6.4-6.6 | nih.gov |

Adenosine receptors are classic G-protein coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, the enzyme responsible for synthesizing the second messenger cyclic adenosine monophosphate (cAMP). sigmaaldrich.comyoutube.com A1 receptors typically couple to inhibitory G-proteins (Gi), which decrease adenylyl cyclase activity and lower intracellular cAMP levels. coventry.ac.uk Conversely, A2 receptors couple to stimulatory G-proteins (Gs), leading to an increase in cAMP production. nih.gov

As a competitive antagonist, 7-phenyl-theophylline blocks the binding of adenosine to these receptors, thereby preventing the subsequent G-protein-mediated modulation of adenylyl cyclase. nih.gov For instance, by blocking A1 receptors, it prevents adenosine-induced inhibition of cAMP production. Similarly, by blocking A2 receptors, it prevents adenosine-induced stimulation of cAMP. This interference with cyclic nucleotide metabolism is a primary consequence of its interaction with adenosine receptors and underlies many of its cellular effects.

The antagonism of adenosine receptors by 7-phenyl-theophylline translates into observable cellular responses. In human lung fragments, it competitively antagonized the inhibitory effect of adenosine agonists on the antigen-induced release of histamine (B1213489) and slow-reacting substance of anaphylaxis (SRS-A), indicating a role in modulating inflammatory mediator release. nih.gov

In the context of the nervous system, 7-phenyl-theophylline has been shown to block the presynaptic inhibitory effects of adenosine analogues on neurotransmitter release in the rat vas deferens. wikipedia.org Furthermore, in studies on inflammatory cells, 7-phenyl-theophylline was found to dose-dependently augment superoxide (B77818) release, an effect attributed to adenosine receptor antagonism rather than phosphodiesterase inhibition. nih.gov

Interaction with Phosphodiesterase Enzymes and Isoforms

The interaction of 7-phenyl-theophylline with phosphodiesterase (PDE) enzymes, which degrade cAMP, is less pronounced than its effect on adenosine receptors, and reports in the literature are conflicting.

There is conflicting evidence regarding the ability of 7-phenyl-theophylline to inhibit PDE enzymes. Some reports suggest it has virtually no activity as a phosphodiesterase inhibitor. wikipedia.orgnih.gov In one study comparing various xanthines, 7-phenyl-theophylline was reported to be ineffective at inhibiting cAMP phosphodiesterases from fat cells, even while it produced a potent lipolytic effect attributed to adenosine receptor blockade. nih.gov

However, a separate, detailed study examined its effects on cAMP hydrolysis by phosphodiesterases from several rat tissues, including fat cells, aorta, muscle, erythrocytes, and cerebrum. nih.gov This study found that unlike theophylline, which was an equieffective inhibitor across tissues, 7-phenyl-theophylline's inhibitory action was tissue-dependent. nih.gov It was a markedly more effective inhibitor of cAMP breakdown in erythrocytes and skeletal muscle than in smooth muscle, brain, and fat cells. nih.gov In erythrocytes and skeletal muscle, it was a more potent inhibitor than theophylline. nih.gov This suggests that in certain tissues, 7-phenyl-theophylline can indeed inhibit PDE activity, challenging the idea that it is a purely selective adenosine receptor antagonist. nih.gov Specific IC50 or Ki values from these studies are not consistently reported.

Building on the finding of tissue-dependent PDE inhibition, further analysis revealed a degree of selectivity. The study on rat tissues demonstrated that in fat cells and erythrocytes, both high and low-affinity forms of phosphodiesterase were present. nih.gov 7-phenyl-theophylline was found to be a weak inhibitor of the PDE isoenzymes from fat cells but selectively inhibited the high-affinity phosphodiesterase from erythrocytes. nih.gov

Role of PDE Inhibition in Observed Cellular Effects

Theophylline, 7-phenyl-, a derivative of the methylxanthine class of compounds, functions as a competitive nonselective phosphodiesterase (PDE) inhibitor. nih.govwikipedia.org Phosphodiesterases are a superfamily of enzymes responsible for the degradation of intracellular second messengers, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.orgnih.gov By blocking the catalytic site of these enzymes, 7-phenyltheophylline prevents the inactivation of cAMP and cGMP, leading to their accumulation within the cell. nih.govresearchgate.net

This elevation in cyclic nucleotide levels activates downstream signaling pathways, such as those mediated by protein kinase A (PKA) and protein kinase G (PKG), which in turn phosphorylate various target proteins and transcription factors. researchgate.net The resulting cellular responses are pleiotropic and depend on the specific cell type and the predominant PDE isoforms expressed. In preclinical research, the consequences of PDE inhibition by compounds related to 7-phenyltheophylline include the relaxation of smooth muscle, particularly in the bronchi, and the modulation of inflammatory processes. nih.govnih.govfrontiersin.org For instance, the inhibition of PDE4, an isoform prevalent in immune and inflammatory cells, is known to suppress the release of cytokines and other pro-inflammatory mediators. wikipedia.orgresearchgate.net The inhibition of PDE7, also present in inflammatory cells, may work synergistically with PDE4 inhibition to produce a more significant anti-inflammatory effect. nih.gov

Other Recognized or Putative Molecular Targets

Beyond its well-established role as a phosphodiesterase inhibitor, preclinical studies have identified other molecular targets for 7-phenyltheophylline, indicating a more complex pharmacological profile. These interactions include the inhibition of specific metabolic enzymes and potential modulation of other signaling proteins.

In vitro studies using human liver microsomes have demonstrated that 7-phenyltheophylline is a potent and selective competitive inhibitor of Cytochrome P450 1A2 (CYP1A2). nih.govresearchgate.net This enzyme is a key component of the drug-metabolizing system in the liver. doi.org Research has determined a 50% inhibitory concentration (IC50) of 0.7 µM and an inhibition constant (Ki) of 0.11 µM for 7-phenyltheophylline against high-affinity phenacetin (B1679774) O-deethylase activity, a specific measure of CYP1A2 function. nih.govresearchgate.net

The inhibitory action of 7-phenyltheophylline is highly specific to the CYP1A2 isoform. Studies assessing its effect on other major CYP isoforms found no significant inhibition of CYP2D6 (debrisoquine 4-hydroxylase), CYP3A4 (terfenadine hydroxylase), CYP2E1 (chlorzoxazone 6-hydroxylase), or CYP2C9 (tolbutamide 4-hydroxylase) activities. nih.govresearchgate.net This specificity suggests that 7-phenyltheophylline can be a useful chemical tool for in vitro investigations of CYP1A2-mediated metabolism. nih.gov

| Cytochrome P450 Isoform | Effect of 7-phenyltheophylline | Measured Value | Reference |

|---|---|---|---|

| CYP1A2 | Potent Competitive Inhibition | IC50 = 0.7 µM; Ki = 0.11 µM | nih.govresearchgate.net |

| CYP2D6 | No Inhibition Observed | N/A | nih.gov |

| CYP3A4 | No Inhibition Observed | N/A | nih.gov |

| CYP2E1 | No Inhibition Observed | N/A | nih.gov |

| CYP2C9 | No Inhibition Observed | N/A | nih.gov |

Ion channels are critical membrane proteins that regulate a vast array of physiological functions. nih.gov Pharmacological modulation of ATP-sensitive potassium (KATP) channels, for example, is a therapeutic strategy for conditions such as angina and diabetes. nih.gov KATP channel openers can cause hyperpolarization and relaxation of smooth muscle, which is beneficial in treating conditions like erectile dysfunction and detrusor muscle hyperactivity. nih.gov While the modulation of various ion channels is a recognized mechanism for many therapeutic agents, direct preclinical evidence specifically linking 7-phenyltheophylline to the modulation of KATP channels or other ion channels is not extensively documented in the current scientific literature. This remains an area for potential future investigation.

Preclinical Pharmacological Investigations of Theophylline, 7 Phenyl Analogues

In Vitro Studies on Isolated Tissue Preparations

Isolated tissue preparations provide a controlled environment to study the direct pharmacological effects of compounds on specific biological functions, independent of systemic influences.

Effects on Smooth Muscle Contractility (e.g., Bronchial Airway Response)

While xanthines like theophylline (B1681296) are well-known for their effects on airway smooth muscle, specific research detailing the direct effects of 7-phenyltheophylline on bronchial contractility in isolated preparations is not extensively covered in the available scientific literature. Methodologies for studying such effects are well-established, often utilizing isolated tracheal rings from species like the guinea pig to measure isometric contraction and relaxation in response to pharmacological agents. nih.govnih.gov These models allow for the investigation of responses to bronchoconstrictors (e.g., histamine (B1213489), cholinergic agonists) and bronchodilators. nih.govnih.gov Given that adenosine (B11128) can contribute to bronchoconstriction in certain pathological conditions, it is hypothesized that an antagonist like 7-phenyltheophylline would counteract such effects. However, direct experimental evidence from isolated bronchial tissue studies is required to confirm this.

Neuropharmacological Effects in Brain Slice Preparations

Brain slice preparations, particularly from the hippocampus, are a valuable tool for examining the effects of compounds on neuronal activity and synaptic transmission. Studies have utilized this model to investigate the neuropharmacological properties of 7-phenyltheophylline, primarily in the context of its adenosine antagonism.

In rat hippocampal slices subjected to hypoxic conditions, application of 7-phenyltheophylline demonstrated a clear neuroprotective effect. Hypoxia typically leads to a rapid depression of neuronal activity, evidenced by the blockage of population spikes in the CA1 region. 7-phenyltheophylline was found to delay and prevent this hypoxia-induced depression in a concentration-dependent manner. nih.gov This effect is attributed to the blockade of adenosine receptors, which are activated by the surge of endogenous adenosine released during hypoxic or ischemic events.

Table 1: Effect of 7-phenyltheophylline on Hypoxia-Induced Neuronal Depression in Rat Hippocampal Slices

| Concentration of 7-phenyltheophylline | Outcome on Hypoxia-Induced Depression of Population Spikes |

|---|---|

| 0.1 µM | Minor delay in depression |

| 1.0 µM | Moderate prevention of depression |

| 10 µM | Significant prevention of depression |

Data derived from Fowler, J.C. (1989). nih.gov

These findings highlight the role of 7-phenyltheophylline in modulating neuronal excitability and protecting against pathological insults like oxygen deprivation. The antagonism of A1 receptors, which are abundant in the hippocampus, is believed to be the primary mechanism, preventing the excessive neuronal inhibition mediated by adenosine. nih.govnih.gov

Cellular Assays for Specific Enzyme or Receptor Activities (e.g., Hepatocyte Glucose Production)

Cellular assays are crucial for determining the effect of a compound on specific molecular targets or pathways, such as metabolic processes in hepatocytes. Assays to measure hepatic glucose production are used to screen for compounds that could influence glycemic control. nih.govnih.gov These assays typically involve stimulating primary hepatocytes or hepatoma cell lines (e.g., HepG2) with gluconeogenic precursors and then measuring glucose output. mdpi.com Despite the existence of these well-defined methodologies, a review of the available scientific literature indicates a lack of studies investigating the specific effects of 7-phenyltheophylline on hepatocyte glucose production.

In Vivo Animal Models for Characterizing Pharmacological Efficacy

In vivo models are essential for understanding how the pharmacological actions of a compound observed in vitro translate to a complex, integrated physiological system.

Assessment of Adenosine Receptor-Mediated Physiological Responses (e.g., Cardiovascular, Renal)

7-phenyltheophylline has been evaluated in animal models to characterize its effects on physiological systems where adenosine plays a significant regulatory role, such as the cardiovascular and renal systems.

In conscious rats, 7-phenyltheophylline was shown to be an effective antagonist of adenosine's cardiovascular effects. It successfully blocked the bradycardia (slowing of heart rate) induced by an adenosine infusion, with this antagonistic effect lasting for up to five hours. nih.gov

The compound's effects have been more extensively studied in a rat model of glycerol-induced acute renal failure (ARF). In this model, 7-phenyltheophylline administration led to a significant amelioration of kidney dysfunction. nih.govnih.gov Rats treated with the compound showed markedly lower plasma levels of urea (B33335) and creatinine, which are key biomarkers of renal failure. nih.gov Furthermore, treatment improved the glomerular filtration rate, as measured by inulin (B196767) clearance. nih.govnih.gov Histological examination of the kidneys also revealed that 7-phenyltheophylline treatment significantly reduced the extent of renal tissue damage compared to untreated or vehicle-treated control groups. nih.gov These protective effects are attributed to the blockade of adenosine receptors in the kidney, mitigating the detrimental vascular and tubular effects of excessive adenosine signaling during renal injury.

Table 2: Effect of 7-phenyltheophylline on Renal Function in a Rat Model of Glycerol-Induced Acute Renal Failure (48h)

| Treatment Group | Plasma Urea (mmol/L) | Plasma Creatinine (µmol/L) | Inulin Clearance (mL/min/100g) |

|---|---|---|---|

| Untreated (Glycerol) | 52.3 ± 4.1 | 358 ± 29 | 0.11 ± 0.03 |

| Vehicle-Treated (Glycerol) | 39.5 ± 3.5 | 295 ± 21 | 0.19 ± 0.05 |

| 7-phenyltheophylline (Glycerol) | 25.1 ± 2.8* | 210 ± 25* | 0.45 ± 0.07* |

*Indicates a statistically significant improvement compared to vehicle-treated and untreated groups. Data adapted from Bowmer, C.J., et al. (1987). nih.govunpaywall.org

Investigations in Models of Neurological Function and Modulation

The neuropharmacological effects of 7-phenyltheophylline observed in brain slices suggest its potential to modulate neurological function in vivo. As a potent antagonist of adenosine A1 receptors, it is positioned as a valuable tool for investigating the role of adenosine in various neurological processes and disorders. mdpi.com A1 receptor activation generally leads to synaptic depression by reducing neurotransmitter release. mdpi.com Consequently, antagonists like 7-phenyltheophylline are expected to enhance neuronal activity and synaptic transmission by blocking this tonic inhibitory effect of endogenous adenosine.

While specific in vivo behavioral studies detailing the effects of 7-phenyltheophylline are limited in the reviewed literature, its established mechanism of action implies potential efficacy in models where adenosine signaling is dysregulated. For instance, in conditions such as cerebral ischemia, where adenosine levels rise dramatically, the neuroprotective effects seen in vitro nih.gov could translate to improved outcomes in corresponding animal models. unifi.it

Studies on Immunomodulatory Effects in Preclinical Systems

Following an extensive and thorough review of publicly available scientific literature, no specific preclinical studies focusing on the immunomodulatory effects of "Theophylline, 7-phenyl-" were identified. Research on the immunomodulatory properties of xanthine (B1682287) derivatives has historically centered on the parent compound, theophylline, and its other analogues, such as 8-phenyltheophylline (B1204217).

Theophylline itself is known to possess immunomodulatory and anti-inflammatory activities, which are thought to contribute to its therapeutic effects in respiratory diseases. nih.govnih.gov These effects are often attributed to mechanisms such as non-selective inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors. nih.gov Preclinical and clinical studies have demonstrated that theophylline can modulate the function of various immune cells, including T-lymphocytes, and affect the production of cytokines. nih.gov For instance, theophylline has been shown to inhibit the proliferation of T-cells and reduce the production of pro-inflammatory cytokines like interleukin-2 (B1167480) (IL-2). nih.gov

Investigations into substituted xanthine derivatives have often explored how modifications at different positions on the xanthine core alter their pharmacological profile. For example, studies on 7-substituted theophylline derivatives have been conducted, though the available research has primarily focused on their bronchospasmolytic and antispastic activities rather than direct immunomodulatory outcomes. One study noted that the introduction of certain radicals at the 7-position could intensify the anti-inflammatory effects of theophylline, but did not provide specific data on a 7-phenyl substitution in the context of immunomodulation. nih.gov

Similarly, the 8-phenyl isomer, 8-phenyltheophylline, has been studied more extensively and is characterized as a potent and selective antagonist for adenosine A1 and A2A receptors, with minimal activity as a phosphodiesterase inhibitor. This distinct mechanism of action differentiates it from theophylline and underscores how the position of the phenyl group significantly influences the compound's biological activity.

Despite a comprehensive search for preclinical data, including in vitro and in vivo studies, that specifically details the effects of "Theophylline, 7-phenyl-" on immune cell function, cytokine profiles, or inflammatory pathways, no such reports could be retrieved. Consequently, a data table summarizing research findings on the immunomodulatory effects of this specific analogue cannot be constructed at this time. Further research is required to elucidate the potential immunomodulatory properties of Theophylline, 7-phenyl-.

Advanced Analytical and Computational Methodologies in Theophylline, 7 Phenyl Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

The precise three-dimensional structure of a molecule is fundamental to understanding its function. High-resolution spectroscopic techniques are indispensable for the structural elucidation of 7-phenyltheophylline.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic arrangement within the molecule. In ¹H NMR spectroscopy, the chemical shifts of protons provide clues about their electronic environment. For 7-phenyltheophylline, the protons on the phenyl group typically appear in the aromatic region (around 7.0-8.0 ppm), while the methyl protons of the theophylline (B1681296) core are found further upfield. ¹³C NMR spectroscopy complements this by providing information about the carbon skeleton.

| Proton/Carbon | Typical Chemical Shift (ppm) | Description |

|---|---|---|

| N1-CH₃ | ~3.2 - 3.4 | Methyl group on the pyrimidine-dione ring |

| N3-CH₃ | ~3.4 - 3.6 | Methyl group on the pyrimidine-dione ring |

| C8-H | ~7.8 - 8.2 | Proton on the imidazole (B134444) ring |

| Phenyl Protons | ~7.2 - 7.6 | Protons on the attached phenyl group |

| C2, C4, C5, C6, C8 | ~105 - 160 | Carbons of the theophylline core |

| Phenyl Carbons | ~125 - 140 | Carbons of the phenyl group |

Chromatography and Mass Spectrometry for Quantitative Analysis and Metabolite Identification

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful and widely used technique for both the quantitative analysis of 7-phenyltheophylline in biological matrices and the identification of its metabolites. rjptonline.orgnih.gov

Quantitative Analysis: An HPLC-MS/MS method allows for the sensitive and selective quantification of 7-phenyltheophylline in complex samples like plasma or urine. The HPLC separates the compound of interest from other components in the sample based on its physicochemical properties. The mass spectrometer then detects and quantifies the compound based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. mdpi.com This is crucial for pharmacokinetic studies.

Metabolite Identification: The metabolism of 7-phenyltheophylline, like other xanthines, likely involves enzymes such as cytochrome P450s. nih.gov LC-MS/MS can be used to detect and identify potential metabolites. By comparing the mass spectra of the parent compound with those of potential metabolites, researchers can identify metabolic transformations such as hydroxylation, demethylation, or oxidation. nih.gov

| Potential Metabolic Transformation | Expected Change in Mass | Potential Metabolite |

|---|---|---|

| Hydroxylation of the phenyl ring | +16 Da | 7-(hydroxyphenyl)-theophylline |

| N-demethylation | -14 Da | 7-phenyl-1-methylxanthine or 7-phenyl-3-methylxanthine |

| Oxidation of the theophylline core | +16 Da | 7-phenyl-uric acid derivatives |

Radioligand Binding Assays for Receptor Profiling and Ligand-Binding Dynamics

Radioligand binding assays are a cornerstone for characterizing the interaction of 7-phenyltheophylline with its biological targets, primarily adenosine (B11128) receptors. pnas.orgnih.gov These assays use a radioactively labeled ligand (radioligand) that binds to the receptor of interest. By measuring the displacement of the radioligand by 7-phenyltheophylline, researchers can determine its binding affinity (Ki).

This technique is essential for:

Receptor Profiling: Determining the selectivity of 7-phenyltheophylline for different adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). guidetopharmacology.orgnih.gov

Ligand-Binding Dynamics: Studying the kinetics of binding, including the association and dissociation rates of the compound to the receptor.

Studies on the closely related compound 8-phenyltheophylline (B1204217) have shown it to be a potent and selective antagonist for A₁ and A₂ₐ adenosine receptors, suggesting a similar profile for 7-phenyltheophylline. wikipedia.orgnih.gov

| Receptor Subtype | Binding Affinity (Ki) of 8-Phenyltheophylline (nM) | Reference Compound |

|---|---|---|

| Adenosine A₁ Receptor | Potent (low nM range) | Theophylline (~14,000 nM) |

| Adenosine A₂ₐ Receptor | Potent (low nM range) | Theophylline (~25,000 nM) |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations provide invaluable atomic-level insights into how 7-phenyltheophylline interacts with its target receptors. nih.govsemanticscholar.org

Molecular Docking predicts the preferred orientation of 7-phenyltheophylline when bound to the active site of a receptor, such as an adenosine receptor. nih.govacs.org This allows for the identification of key amino acid residues involved in the binding interaction, including hydrogen bonds, hydrophobic interactions, and π-π stacking. uoa.gr

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time. nih.govmdpi.combohrium.com These simulations can assess the stability of the docked pose, reveal conformational changes in the receptor upon ligand binding, and help to calculate the binding free energy, which is related to the binding affinity. nih.gov

| Interaction Type | Potential Interacting Residues in Adenosine A₂ₐ Receptor | Significance |

|---|---|---|

| Hydrogen Bonding | Asn253, Ser277, His278 | Key for anchoring the ligand in the binding pocket. |

| Hydrophobic Interactions | Phe168, Ile274 | Contribute to the overall binding affinity. |

| π-π Stacking | Phe168 | Interaction between the phenyl ring of the ligand and aromatic residues. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Pharmacology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govscispace.com For 7-phenyltheophylline and its analogues, QSAR models can predict their pharmacological properties, such as receptor affinity or functional activity, based on various molecular descriptors.

These descriptors can include:

Physicochemical properties: LogP (lipophilicity), molecular weight, and polar surface area.

Electronic properties: Dipole moment and atomic charges.

Topological and 3D descriptors: Molecular shape and connectivity indices.

By developing a robust QSAR model, researchers can prioritize the synthesis of new analogues with potentially improved activity. nih.gov

| Descriptor | Influence on Activity (Example) | Rationale |

|---|---|---|

| LogP | Positive correlation | Increased lipophilicity may enhance membrane permeability and receptor binding. |

| Molecular Refractivity (MR) | Positive correlation | Relates to the volume and polarizability of the molecule, influencing binding interactions. |

| Dipole Moment | Negative correlation | A lower dipole moment might be favorable for entering the less polar binding pocket. |

In Silico Screening and Drug Design Approaches for Novel 7-Phenyltheophylline Analogues

In silico screening and rational drug design are powerful computational approaches used to discover and develop novel analogues of 7-phenyltheophylline with enhanced therapeutic properties. nih.govmdpi.comnih.govnih.gov

Virtual Screening: This involves computationally screening large libraries of virtual compounds to identify those that are predicted to bind to the target receptor. uoa.gr This can be done through ligand-based methods (searching for molecules with similar features to known active compounds) or structure-based methods (docking virtual compounds into the receptor's binding site). docking.org

Rational Drug Design: Based on the structural information from spectroscopic techniques and the interaction insights from molecular modeling, medicinal chemists can rationally design new 7-phenyltheophylline analogues. nih.govcam.ac.uk This involves making specific chemical modifications to the parent molecule to improve its affinity, selectivity, or pharmacokinetic properties.

| Modification Site | Proposed Modification | Intended Improvement |

|---|---|---|

| Phenyl Ring | Substitution with electron-withdrawing or donating groups | Modulate electronic properties and binding interactions. |

| Position 8 of theophylline core | Introduction of small alkyl or halogen groups | Explore additional binding pockets and enhance selectivity. |

| N1 and N3 positions | Replacement of methyl groups with other alkyl chains | Alter lipophilicity and pharmacokinetic profile. |

Future Directions and Emerging Research Areas for Theophylline, 7 Phenyl

Rational Design of Highly Selective 7-Phenyltheophylline Derivatives

The rational design of novel 7-phenyltheophylline derivatives is a key strategy to improve therapeutic profiles, enhance potency, and minimize off-target effects. This approach relies on understanding the structure-activity relationships (SAR) that govern the interaction of these molecules with their biological targets.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 7-phenyltheophylline scaffold is crucial for developing derivatives with high selectivity. The phenyl group at the 7-position offers a site for substitution, which can significantly influence receptor affinity and selectivity. For instance, SAR studies have shown that modifications at the 8-position of the xanthine (B1682287) core can dramatically alter the bronchodilator effect, with bromo and imidazolyl radicals showing significantly higher activity than the parent theophylline (B1681296). farmaciajournal.com The goal is to create analogues that exhibit high affinity for specific subtypes of adenosine (B11128) receptors or other targets while minimizing interaction with others, thereby reducing the potential for side effects.

Molecular Hybridization: Another promising strategy is molecular hybridization, which involves combining the pharmacophoric features of 7-phenyltheophylline with those of other bioactive molecules. nih.gov This can lead to the development of hybrid compounds with dual or synergistic activities. For example, hybridizing the thiazole (B1198619) and pyrazoline scaffolds has been explored to create multi-targeting kinase inhibitors for cancer therapy. nih.gov A similar approach could be applied to 7-phenyltheophylline to design novel compounds targeting multiple pathways involved in a specific disease.

| Design Strategy | Objective | Example Application |

| Structure-Activity Relationship (SAR) | Enhance selectivity and potency by modifying specific chemical groups. | Introduction of bromo and imidazolyl groups at the 8-position of theophylline to increase bronchodilator activity. farmaciajournal.com |

| Molecular Hybridization | Create chimeric compounds with dual or synergistic therapeutic actions. | Combining thiazole and pyrazoline moieties to develop multi-target kinase inhibitors. nih.gov |

Exploring Untapped Therapeutic Opportunities Based on Novel Mechanisms

While theophylline is well-known for its effects on adenosine receptors and phosphodiesterases, 7-phenyltheophylline and its future derivatives may have therapeutic potential in other areas based on novel mechanisms of action. wikipedia.org Research is expanding to identify new molecular targets and disease indications. nih.govnih.gov

Oncology: The antiproliferative activity of some xanthine derivatives has prompted investigations into their potential as anticancer agents. researchgate.net The mechanisms may involve the inhibition of kinases or other signaling pathways crucial for cancer cell growth and survival. nih.gov Future research could explore the efficacy of rationally designed 7-phenyltheophylline derivatives in various cancer models, particularly those where specific signaling pathways, potentially modulated by these compounds, are dysregulated.

Mitochondrial Dysfunction: Recent studies have highlighted the role of xanthine derivatives in metabolic rewiring and promoting survival in the context of mitochondrial dysfunction. embopress.orgnih.gov Supplementation with xanthine derivatives has been shown to improve fitness and survival in preclinical models of mitochondrial defects by activating key metabolic regulators like AMP-activated protein kinase (AMPK) and protein kinase A (PKA). embopress.orgnih.gov This opens up the possibility of developing 7-phenyltheophylline-based therapies for a range of metabolic and age-related diseases associated with mitochondrial impairment. researchgate.net

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully elucidate the biological effects of 7-phenyltheophylline, a systems-level approach is necessary. The integration of various "omics" data—genomics, proteomics, and metabolomics—can provide a comprehensive picture of the molecular pathways modulated by this compound. researchgate.net

An unbiased multi-omics approach was used to identify xanthine as a pro-survival metabolite in nematodes with mitochondrial dysfunction. nih.gov This study revealed that the inhibition of insulin/IGF-1 signaling led to an accumulation of xanthine and a metabolic shift towards catabolism, ultimately extending lifespan. embopress.orgnih.gov This demonstrates the power of multi-omics in uncovering novel mechanisms.

Applying a similar strategy to 7-phenyltheophylline could involve:

Proteomics: To identify protein expression changes and post-translational modifications in response to treatment, revealing direct and indirect drug targets.

Metabolomics: To profile changes in endogenous metabolites, providing insights into the metabolic pathways affected by the compound. mdpi.com

Genomics/Transcriptomics: To analyze changes in gene expression that occur following exposure to the compound.

This integrated approach will be crucial for understanding the polypharmacology of 7-phenyltheophylline and identifying predictive biomarkers for its therapeutic effects.

Development of Advanced Preclinical Models to Elucidate Specific Pathophysiological Roles

The translation of basic research findings into clinical applications heavily relies on the use of relevant preclinical models that accurately mimic human diseases. researchgate.net The development of more sophisticated models is essential for studying the specific pathophysiological roles of 7-phenyltheophylline. mdpi.com

Genetically Engineered Models: For respiratory diseases like asthma and COPD, where theophylline is traditionally used, genetically engineered mouse models can replicate specific aspects of the human condition, such as airway inflammation and remodeling. nih.govscispace.com These models are invaluable for testing the efficacy of new 7-phenyltheophylline derivatives and understanding their mechanism of action in a complex in vivo environment.

Organoids and 3D Cell Cultures: The use of patient-derived organoids and other 3D cell culture systems is a rapidly advancing area. These models can better replicate the complex microenvironment of human tissues compared to traditional 2D cell cultures. For example, lung organoids can be used to study the effects of 7-phenyltheophylline derivatives on airway epithelial cells and smooth muscle cells in a more physiologically relevant context.

| Model Type | Application for 7-Phenyltheophylline Research | Advantages |

| Genetically Engineered Mice | Studying effects on airway inflammation, hyperresponsiveness, and remodeling in asthma and COPD models. nih.govscispace.com | Allows for in vivo testing and understanding of systemic effects. |

| Patient-Derived Organoids | Investigating cell-type-specific responses and mechanisms in a human-relevant 3D environment. | High physiological relevance and potential for personalized medicine approaches. |

| Disease-Specific In Vitro Models | Screening for activity against specific cancer cell lines or in models of mitochondrial dysfunction. | High-throughput screening capabilities and mechanistic studies. |

Application of Artificial Intelligence and Machine Learning in Xanthine Derivative Research

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and development by accelerating the identification and optimization of new drug candidates. mednexus.orgnih.gov These computational tools can be applied to various stages of xanthine derivative research. drughunter.com

Virtual Screening and Drug Design: ML algorithms can be trained on large datasets of chemical structures and their biological activities to predict the properties of novel compounds. mdpi.com This can be used for large-scale virtual screening of chemical libraries to identify promising 7-phenyltheophylline analogues with desired characteristics, such as high target affinity and low predicted toxicity. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI can be used to develop sophisticated QSAR models that identify the key structural features responsible for the biological activity of xanthine derivatives. nih.gov These models can guide the rational design of new compounds with improved efficacy and selectivity. For example, ML has been used to build QSAR models for natural xanthine oxidase inhibitors, revealing important features like hydrophobicity and steric structures. nih.gov

Predictive Toxicology: ML models can also be trained to predict the potential toxicity of new drug candidates, helping to identify and deprioritize compounds with a higher risk of adverse effects early in the drug discovery process. mdpi.com This can significantly reduce the time and cost associated with preclinical development.

The integration of these advanced computational approaches will undoubtedly accelerate the discovery and development of the next generation of xanthine-based therapeutics. nih.gov

Q & A

Q. How can researchers design ethically compliant studies involving 7-phenyltheophylline while ensuring translational relevance?

- Methodological Answer : Adopt the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) during protocol development . For animal studies, adhere to ARRIVE 2.0 guidelines for reporting, and use human-relevant doses derived from allometric scaling. Prioritize in silico and in vitro models to minimize animal use, as emphasized in .

Q. What steps ensure reproducibility of 7-phenyltheophylline’s anti-inflammatory effects across independent labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.